
2-Isopropylphenylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylphenylphosphonic acid: is an organophosphorus compound with the molecular formula C9H13O3P . It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an isopropyl group at the ortho position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenylphosphonic acid typically involves the reaction of 2-isopropylphenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:
Chlorination: 2-Isopropylphenol reacts with phosphorus trichloride to form 2-isopropylphenylphosphonous dichloride.
Hydrolysis: The dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the McKenna reaction , which uses bromotrimethylsilane followed by methanolysis to convert dialkyl phosphonates to phosphonic acids .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropylphenylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (NaOCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as (Br2) or (HNO3).
Major Products:
Oxidation: Oxidation of the phosphonic acid group can yield .
Substitution: Substitution on the phenyl ring can produce various substituted derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
2-Isopropylphenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Phosphonic acids are known for their bioactive properties and can be used in the design of drugs and pro-drugs.
Medicine: Phosphonic acids have applications in bone targeting and medical imaging.
Industry: They are used in the functionalization of surfaces and the design of hybrid materials
Mécanisme D'action
The mechanism of action of 2-Isopropylphenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and catalysis. The molecular pathways involved include the formation of phosphonate-metal complexes and hydrogen bonding with biological molecules .
Comparaison Avec Des Composés Similaires
- 2-Methoxyphenylphosphonic acid
- 2-(4-Isopropylphenyl)acetic acid
- 1-Amino-1-phosphono-octyl-phosphonic acid
Comparison: 2-Isopropylphenylphosphonic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and binding properties. Compared to 2-Methoxyphenylphosphonic acid, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules. The presence of the phosphonic acid group in all these compounds allows for similar applications in coordination chemistry and bioactivity .
Propriétés
Formule moléculaire |
C9H13O3P |
|---|---|
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
(2-propan-2-ylphenyl)phosphonic acid |
InChI |
InChI=1S/C9H13O3P/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
Clé InChI |
OLNXBQUOWIYBEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



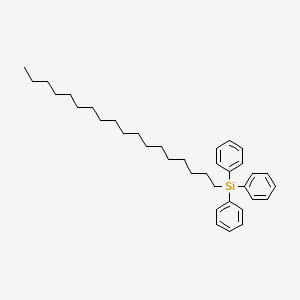
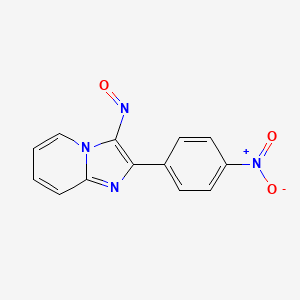


![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
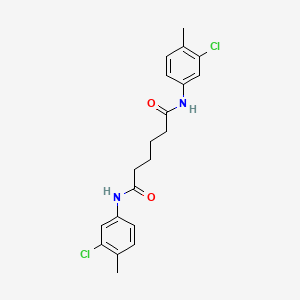


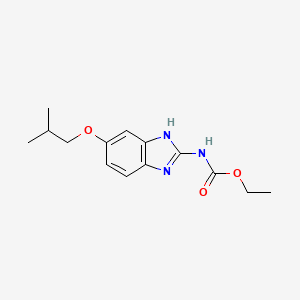


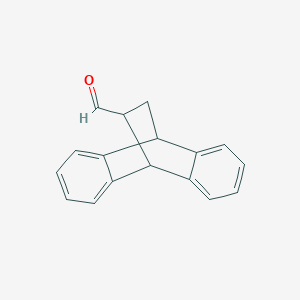
![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
